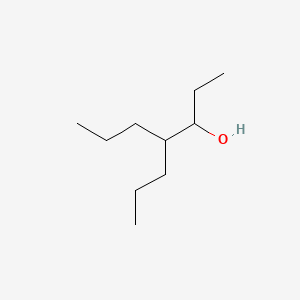

4-Propylheptan-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

51864-90-5 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-propylheptan-3-ol |

InChI |

InChI=1S/C10H22O/c1-4-7-9(8-5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 |

InChI Key |

FQWBTHWBVNKOLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(CC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Propylheptan 3 Ol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Pathways

Achieving control over the stereochemistry of 4-propylheptan-3-ol requires synthetic pathways that can selectively generate one or more of its four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These methods rely on asymmetric catalysis, chiral auxiliaries, and biocatalytic transformations to influence the formation of the stereogenic centers.

Asymmetric Catalysis for C-C Bond Formation Adjacent to the Hydroxyl Group

Asymmetric catalysis is a powerful tool for creating chiral molecules with high enantiomeric purity. For the synthesis of this compound, this often involves the asymmetric addition of an organometallic reagent to an aldehyde or the asymmetric hydrogenation of a prochiral ketone, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product.

Organometallic Catalysis (e.g., Rh, Ir, Mo-catalyzed reactions)

Transition metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), and molybdenum (Mo), are widely used for the synthesis of chiral alcohols. rug.nlutexas.edu These catalysts, when combined with chiral ligands, can facilitate highly enantioselective transformations.

Rhodium (Rh)-catalyzed reactions: Rhodium complexes are effective for the asymmetric hydrogenation of ketones and the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols. bohrium.com For instance, a plausible route to enantiomerically enriched this compound would be the asymmetric hydrogenation of its corresponding ketone, 4-propylheptan-3-one, using a chiral Rh-diphosphine catalyst. tcichemicals.com Rhodium catalysts have also been developed for the asymmetric hydrogenation of enol esters, which provides a pathway to β-chiral primary alcohols. acs.org

Iridium (Ir)-catalyzed reactions: Iridium catalysts are particularly noted for their high efficiency in transfer hydrogenation and in the C-C bond-forming reactions necessary to construct the carbon skeleton of chiral alcohols. utexas.eduacs.orgnih.gov Iridium-catalyzed allylic etherification and alkylation reactions can be used to form chiral centers with high selectivity. researchgate.netnih.gov A potential strategy for this compound could involve the iridium-catalyzed reductive coupling of an appropriate allylic acetate (B1210297) with a suitable coupling partner. utexas.edu

Molybdenum (Mo)-catalyzed reactions: Molybdenum-based catalysts have emerged as effective tools in asymmetric synthesis, particularly in olefin metathesis and allylic alkylation reactions. nih.govpnas.org A Mo-catalyzed asymmetric allylic alkylation could be envisioned to construct the C3-C4 bond in a stereocontrolled manner. Furthermore, molybdenum complexes have been used for the enantioconvergent amination of α-hydroxy esters, demonstrating their versatility in creating chiral centers adjacent to an oxygen-bearing carbon. researchgate.netd-nb.info

Table 1: Examples of Organometallic Catalyst Systems for Asymmetric Alcohol Synthesis

| Catalyst Metal | Chiral Ligand Type | Reaction Type | Typical Substrate | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rhodium (Rh) | TsDPEN-based | Asymmetric Transfer Hydrogenation | Diaryl Ketones | >99% ee bohrium.com |

| Iridium (Ir) | Chiral Diphosphine | C-H Alkenylation of Secondary Alcohols | 2-Aza-aryl-substituted alcohols | Up to 99% ee acs.org |

| Molybdenum (Mo) | Chiral Bishydroxamic Acid | Asymmetric anti-Dihydroxylation | Allylic Alcohols | High enantio- and diastereocontrol researchgate.net |

This table presents data from analogous reactions to illustrate the potential effectiveness of these catalyst systems.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of metals. mdpi.com This field has provided powerful methods for asymmetric synthesis. For a molecule like this compound, an organocatalytic approach could involve the asymmetric aldol (B89426) reaction between butanal and propanal, catalyzed by a chiral amine like proline. Subsequent modification of the resulting aldol product would lead to the target alcohol. Another strategy is the organocatalytic oxyamination of aldehydes, which can establish a stereocenter that is then elaborated into the final product. researchgate.net

Table 2: Organocatalytic Methods for Precursors to Chiral Alcohols

| Organocatalyst Type | Reaction Type | Substrate Example | Key Intermediate | Reported Selectivity |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Naphthols and benzylic alcohols | Triarylmethanes | Up to 90% ee mdpi.com |

| MacMillan Catalyst | Organocatalytic Oxyamination | cis-4-Heptenal | α-aminooxy aldehyde | Highly stereoselective researchgate.net |

This table showcases examples of organocatalytic reactions that could be adapted for the synthesis of this compound precursors.

Chiral Auxiliary and Chiral Ligand-Controlled Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. york.ac.uk In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. du.ac.in For the synthesis of this compound, one could attach an Evans oxazolidinone auxiliary to propanoic acid, perform a diastereoselective alkylation with a butyl- and then a propyl-containing electrophile at the α-position, and finally cleave the auxiliary to release the chiral carboxylic acid precursor, which can be reduced to the alcohol. The steric hindrance of the auxiliary guides the incoming group to a specific face of the molecule, leading to a high degree of diastereoselectivity. sioc-journal.cn

Chiral ligands, as discussed in the context of organometallic catalysis, are crucial for inducing enantioselectivity. scirp.orgnih.gov Ligands such as chiral amino alcohols or phosphines coordinate to a metal center, creating a chiral environment that influences how the substrate binds and reacts. researchgate.netresearchgate.net This control is fundamental to achieving high enantiomeric excess in catalytic asymmetric additions and hydrogenations. nih.gov

Table 3: Chiral Auxiliary and Ligand-Based Strategies

| Method | Chiral Controller | Reaction | Result | Reported Selectivity |

|---|---|---|---|---|

| Auxiliary Control | Evans Oxazolidinone | Asymmetric Michael Addition | Product with two chiral centers | Up to 98% de sioc-journal.cn |

| Ligand Control | Camphor-based Amino Alcohol | Diethylzinc Addition to Aldehydes | Chiral Secondary Alcohol | Moderate enantioselectivity scirp.org |

| Ligand Control | (S)-Indoline-2-carboxylic acid derivatives | Asymmetric Hydrogenation of Ketones | Both enantiomers of chiral secondary alcohols | High diastereo- and enantioselectivity nih.gov |

This table provides examples of how chiral auxiliaries and ligands are used to control stereoselectivity in relevant synthetic transformations.

Biocatalytic Transformations and Enzymatic Synthesis Routes

Biocatalysis employs enzymes as catalysts, offering exceptional selectivity under mild reaction conditions. nih.gov For the synthesis of chiral alcohols, oxidoreductases such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs) are particularly valuable.

Enzyme-Mediated Reductions of Carbonyl Precursors

A highly effective strategy for synthesizing all four stereoisomers of a related compound, 4-methylheptan-3-ol, has been demonstrated and can be directly adapted for this compound. mdpi.com This method uses a one-pot, two-step enzymatic reduction starting from an α,β-unsaturated ketone, 4-propylhept-1-en-3-one.

The process involves two key enzymatic steps:

C=C Double Bond Reduction: An ene-reductase (ER) from the Old Yellow Enzyme (OYE) family selectively reduces the carbon-carbon double bond. By choosing between two different ERs (e.g., OYE2.6 or OYE1-W116V), either the (4R) or (4S) configuration of the intermediate ketone, 4-propylheptan-3-one, can be produced with high stereoselectivity. mdpi.com

C=O Carbonyl Reduction: An alcohol dehydrogenase (ADH) then reduces the ketone to the final alcohol. The use of two different ADHs, which exhibit opposite stereopreferences (either (R)-selective or (S)-selective), allows for the creation of the C3 stereocenter as either (3R) or (3S). mdpi.com

By combining one of two ene-reductases with one of two alcohol dehydrogenases in a sequential, one-pot reaction, all four stereoisomers of the target alcohol can be synthesized with high diastereomeric and enantiomeric excess. mdpi.com

Table 4: Proposed Multi-Enzymatic Synthesis of this compound Stereoisomers

| Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Intermediate Ketone Stereocenter | Final Product Stereoisomer | Expected Diastereomeric Excess (de) | Expected Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| OYE2.6 | ADH from Rhodococcus ruber (ADH-A) | (4R) | (3S,4R)-4-Propylheptan-3-ol | >99% | >99% |

| OYE2.6 | ADH from Thermoanaerobacter sp. | (4R) | (3R,4R)-4-Propylheptan-3-ol | >99% | >99% |

| OYE1-W116V | ADH from Rhodococcus ruber (ADH-A) | (4S) | (3S,4S)-4-Propylheptan-3-ol | >99% | >99% |

| OYE1-W116V | ADH from Thermoanaerobacter sp. | (4S) | (3R,4S)-4-Propylheptan-3-ol | >99% | >99% |

This table is an adaptation of the methodology reported for the synthesis of 4-methylheptan-3-ol stereoisomers and proposes a direct analogue for this compound. mdpi.com

Stereoselective Hydroxylation Reactions

The synthesis of specific stereoisomers of this compound requires precise control over the formation of its two chiral centers at positions C3 and C4. Stereoselective hydroxylation of a precursor alkene, such as 4-propylhept-3-ene, is a primary strategy to install the hydroxyl group with a defined spatial orientation.

Dihydroxylation reactions, which add two hydroxyl groups across a double bond, are key to this approach. The stereochemical outcome—syn or anti-addition—depends on the chosen reagents and mechanism.

Syn-dihydroxylation : This process adds both hydroxyl groups to the same face of the alkene double bond. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) under cold, basic conditions are classic examples that proceed through a cyclic intermediate, ensuring syn-stereoselectivity. libretexts.orgmasterorganicchemistry.com The mechanism involves the concerted formation of a cyclic osmate or manganate (B1198562) ester, which is then hydrolyzed to yield the vicinal diol. libretexts.org For industrial applications, using a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is preferred due to the cost and toxicity of osmium. masterorganicchemistry.com

Anti-dihydroxylation : This adds hydroxyl groups to opposite faces of the double bond. While less common than syn-dihydroxylation, it can be achieved through methods like the epoxidation of the alkene followed by acid-catalyzed ring-opening.

In the context of synthesizing this compound, which has a single hydroxyl group, a more direct route involves the asymmetric reduction of a ketone precursor, 4-propylheptan-3-one. However, stereoselective hydroxylation of an appropriate alkene precursor remains a fundamental strategy in stereodivergent synthesis to access all possible stereoisomers. For instance, in the synthesis of the closely related pheromone 4-methylheptan-3-ol, a one-pot, two-step enzymatic reduction process starting from an unsaturated ketone (4-methylhept-4-en-3-one) has been developed. This method uses an ene-reductase (ER) to control the stereochemistry of the C4 center, followed by an alcohol dehydrogenase (ADH) to establish the C3 alcohol stereocenter, allowing for the creation of all four stereoisomers with high purity. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant goal in green synthesis is the reduction or elimination of volatile and toxic organic solvents. jmchemsci.com

Solvent-Free Reactions : Performing reactions without a solvent, often referred to as solid-state or neat reactions, can offer numerous benefits, including reduced waste, lower costs, and sometimes enhanced reaction rates. jmchemsci.comorganic-chemistry.org For alcohol synthesis, solvent-free methods such as the zinc-mediated Barbier-type reaction of carbonyl compounds have proven effective, yielding homoallylic alcohols in high yields (68-91%) and short reaction times (10-30 minutes). organic-chemistry.org Similarly, ZnO has been used as a reusable catalyst for the solvent-free synthesis of propargylic alcohols. scispace.com These approaches are attractive alternatives to traditional organometallic reactions that require anhydrous ether solvents.

Aqueous Medium Reactions : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have low solubility in water, this can sometimes be an advantage. In the synthesis of related diols, iodine has been used to catalyze the dioxygenation of alkenes in water, using tert-butylhydroperoxide as the oxidant. organic-chemistry.org Biocatalytic processes, such as the enzymatic synthesis of 4-methylheptan-3-ol stereoisomers, are typically performed in aqueous buffer solutions, highlighting the compatibility of green solvents with modern synthetic methods. mdpi.com

Atom Economy and Efficiency Metrics in Reaction Design

Atom economy, a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste. jocpr.com

The formula for atom economy is: % Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 jocpr.com

In alcohol synthesis, different routes can have vastly different atom economies:

Addition Reactions : The hydration of an alkene to produce an alcohol is an addition reaction. For example, the hydration of ethene to produce ethanol (B145695) has a theoretical atom economy of 100% because all atoms from the reactants (ethene and water) are part of the final product. docbrown.info A similar hydration of 4-propylhept-2-ene or 4-propylhept-3-ene to form this compound would also be highly atom-economical.

Reduction Reactions : The reduction of a ketone (e.g., 4-propylheptan-3-one) to an alcohol can have lower atom economy. For instance, reduction using lithium aluminum hydride (LiAlH₄) produces significant aluminum salt byproducts that must be disposed of, resulting in poor atom economy. wikipedia.orgprimescholars.com In contrast, catalytic hydrogenation, which uses H₂ gas and a metal catalyst, is far more atom-economical. jocpr.com

Grignard Reactions : Synthesis via a Grignard reagent (e.g., propylmagnesium bromide reacting with butanal) also has lower atom economy due to the formation of magnesium halide salts as byproducts.

A process with a high chemical yield can still have a poor atom economy if it generates a large quantity of byproducts. primescholars.com Therefore, designing synthetic routes with high atom economy, such as catalytic hydrogenations and addition reactions, is a core principle of green chemistry. jocpr.comucla.edu

Utilization of Renewable Feedstocks and Sustainable Processes

A key tenet of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. wordpress.comrsc.org Biomass, derived from plants and other living organisms, serves as a primary renewable feedstock. wordpress.com

For the synthesis of this compound and related compounds, several strategies align with this principle:

Biocatalysis : Enzymes (biocatalysts) are derived from renewable sources and can catalyze reactions with high specificity under mild conditions (e.g., room temperature, aqueous solutions). The synthesis of 4-methylheptan-3-ol stereoisomers from an unsaturated ketone precursor is a prime example, using ene-reductases and alcohol dehydrogenases. mdpi.com This process not only uses renewable catalysts but also generates minimal non-hazardous waste. mdpi.com

Bio-based Precursors : The starting materials for synthesis can be derived from biomass. For example, propanal and 3-pentanone, which can be used to synthesize a precursor for 4-methylheptan-3-ol, can potentially be sourced from bio-based routes. mdpi.com Levulinic acid, derived from the acid-catalyzed treatment of C₅ and C₆ sugars from biomass, is a versatile platform chemical that can be converted into various other compounds, including solvents and precursors for synthesis. wordpress.com

By shifting from petrochemical-based synthesis to processes that utilize biocatalysts and biomass-derived feedstocks, the chemical industry can move toward greater sustainability. rsc.org

Novel Retrosynthetic Strategies and Convergent Synthesis Approaches

Retrosynthetic analysis, a technique pioneered by E.J. Corey, involves deconstructing a target molecule into simpler, commercially available precursors. bibliotekanauki.pl This "backwards" thinking allows for the logical design of efficient synthetic routes. dekalb.k12.ga.us

For this compound, a simple retrosynthetic analysis identifies the central C-C bonds and the C-O bond as key disconnections:

Grignard-type Disconnection : Disconnecting the C3-C4 bond suggests a reaction between a propyl nucleophile (from propylmagnesium bromide) and butanal, or an ethyl nucleophile (from ethylmagnesium bromide) and 4-heptanone. This is a classic and reliable, though not highly atom-economical, approach.

Reduction Disconnection : Disconnecting the C-O and a C-H bond at C3 points to the reduction of a ketone precursor, 4-propylheptan-3-one. This ketone can be synthesized through various methods, including the aldol condensation of propanal and 3-pentanone. mdpi.com

Convergent synthesis is a strategy that involves preparing separate fragments of a complex molecule and then joining them together late in the synthesis. This is often more efficient than a linear synthesis where the molecule is built step-by-step.

A powerful modern strategy is enantioconvergent synthesis , which transforms a racemic mixture of a starting material into a single enantiomer of the product. nih.govrsc.org This is highly desirable as it avoids the 50% theoretical yield limit of kinetic resolutions. For secondary alcohols, several enantioconvergent methods have been developed:

Borrowing Hydrogen Catalysis : This method uses a catalyst to temporarily "borrow" hydrogen from a racemic secondary alcohol, oxidizing it to a ketone intermediate. The same catalyst, now in a hydride form, then performs an asymmetric reduction to deliver the hydrogen back, forming a single enantiomer of a new, more complex alcohol. rsc.org

Nickel-Catalyzed Arylation : Racemic secondary alcohols can be converted to enantioenriched tertiary alcohols via a nickel-catalyzed process. This involves the dehydrogenation of the alcohol to a ketone, followed by the asymmetric addition of an arylboronic ester. organic-chemistry.orgacs.org While this produces a tertiary alcohol, the principle of enantioconvergent transformation of a racemic secondary alcohol is a key innovation.

Applying these advanced strategies, a potential convergent synthesis for a specific stereoisomer of this compound could involve the enantioconvergent Guerbet reaction, which couples a racemic secondary alcohol with a primary alcohol to form a higher-order, enantioenriched chiral alcohol. rsc.org

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Sustainability Metrics

The optimal synthetic route for this compound depends on the desired goals, such as scale, stereochemical purity, cost, and environmental impact. Below is a comparative analysis of potential methods.

| Synthetic Route | Typical Yield | Selectivity | Sustainability Metrics (Atom Economy, Greenness) | Advantages | Disadvantages |

| Grignard Reaction | Good to High | Low stereoselectivity (produces racemic mixtures unless chiral auxiliaries are used). | Low Atom Economy : Stoichiometric amounts of magnesium salts are produced as waste. Requires anhydrous organic solvents. | Simple, reliable, versatile for C-C bond formation. | Poor atom economy, requires strict anhydrous conditions, not highly stereoselective. |

| Ketone Reduction (Catalytic Hydrogenation) | High to Excellent | Low stereoselectivity without a chiral catalyst. | High Atom Economy : The only other reactant is H₂. Can be run with minimal solvent. | High atom economy, clean reaction, catalyst can be recycled. | Requires high pressure and specialized equipment; non-chiral catalysts give racemic products. |

| Ketone Reduction (Hydride Reagents, e.g., LiAlH₄) | High | Low stereoselectivity without chiral reagents (e.g., CBS reduction). | Very Low Atom Economy : Generates significant amounts of metal salt waste. wikipedia.orgprimescholars.com | Effective and fast reduction. | Poor atom economy, hazardous reagents, requires anhydrous solvents and careful quenching. |

| Multi-Enzymatic Synthesis (Analogous to 4-methylheptan-3-ol) | Good (76-83% reported for analog) mdpi.com | Excellent Stereoselectivity : Diastereoselectivity >99% and enantiomeric excess >99% achievable. mdpi.com | High Greenness : Uses renewable biocatalysts, runs in aqueous buffer, mild conditions, generates non-hazardous waste. mdpi.com Atom economy of the overall process from simple precursors is moderate. | Exceptional stereocontrol, environmentally benign, one-pot potential. | Enzymes can be expensive, may have limited substrate scope, requires optimization for each substrate. |

| Enantioconvergent Catalysis (e.g., Borrowing Hydrogen) | Good to Excellent | Excellent Enantioselectivity : Can convert a racemic starting material into a single enantiomeric product. rsc.org | High Atom Economy : Catalytic process, often generates only water as a byproduct. | Maximizes yield from a racemic starting material, highly atom-economical. | Catalyst development can be complex and expensive; may require specific functional groups. |

The following table provides an interactive comparison of the key metrics for these synthetic routes.

Interactive Data Table: Comparison of Synthetic Routes Filter and sort to compare the different methodologies based on key performance indicators.

| Method | Yield (%) | Stereoselectivity | Atom Economy | Greenness |

| Grignard Reaction | 85 | Low | Low | Low |

| Catalytic Hydrogenation | 95 | Low | High | Medium |

| Hydride Reduction | 90 | Low | Very Low | Low |

| Multi-Enzymatic Synthesis | 80 | Excellent | Medium | High |

| Enantioconvergent Catalysis | 90 | Excellent | High | High |

Mechanistic and Kinetic Investigations of 4 Propylheptan 3 Ol S Chemical Reactivity

Reactivity of the Secondary Hydroxyl Functional Group

The secondary hydroxyl group in 4-propylheptan-3-ol is a focal point for a variety of chemical reactions, including oxidation, esterification, dehydration, and nucleophilic substitution. numberanalytics.comnumberanalytics.com The reactivity of this group is influenced by factors such as the steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the surrounding alkyl groups. numberanalytics.com

The oxidation of secondary alcohols like this compound yields ketones. chemistrysteps.comlibretexts.orgwikipedia.org This transformation is a cornerstone of organic synthesis. byjus.com The reaction necessitates the presence of a hydrogen atom on the carbon bearing the hydroxyl group. byjus.com

The general mechanism for the oxidation of alcohols often involves the formation of a good leaving group on the oxygen, followed by a deprotonation of the adjacent carbon-hydrogen bond. This process resembles an E2 elimination mechanism, resulting in the formation of a new carbon-oxygen double bond. masterorganicchemistry.com Strong oxidizing agents, such as those based on chromium(VI) like chromic acid (H₂CrO₄), are commonly employed. chemistrysteps.comlibretexts.org The reaction typically begins with the alcohol coordinating to the oxidant. masterorganicchemistry.com For instance, with chromic acid, the alcohol attacks the chromium atom to form a chromate (B82759) ester. chemistrysteps.comlibretexts.org A base then removes the proton from the alpha-carbon, leading to the formation of the ketone, 4-propylheptan-3-one. chemistrysteps.com

Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can also be used to convert secondary alcohols to ketones. chemistrysteps.comlibretexts.org The mechanism with PCC is similar, involving the formation of a chromate ester followed by deprotonation. chemistrysteps.com

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Product from this compound | General Mechanistic Feature |

|---|---|---|

| Chromic Acid (H₂CrO₄) | 4-Propylheptan-3-one | Formation of a chromate ester followed by E2-like elimination chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | 4-Propylheptan-3-one | Milder oxidation, forms a chromate ester intermediate chemistrysteps.comlibretexts.org |

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. chembam.com The Fischer esterification is a classic example of this transformation. nih.gov For this compound, this would involve its reaction with a carboxylic acid, such as acetic acid, to produce 4-propylhept-3-yl acetate (B1210297).

The mechanism of acid-catalyzed esterification involves several equilibrium steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol. The alcohol then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of a water molecule to form the ester. nih.gov

Table 2: Factors Influencing Esterification Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Steric Hindrance of Alcohol | Slower for secondary alcohols | Increased steric bulk hinders the nucleophilic attack of the alcohol on the carboxylic acid ucr.ac.cr |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed researchgate.net |

The acid-catalyzed dehydration of alcohols is an elimination reaction that results in the formation of an alkene and water. chemistrysteps.com For a secondary alcohol like this compound, this reaction typically proceeds through an E1 mechanism. youtube.comcsueastbay.eduyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). chemistrysteps.commasterorganicchemistry.com The departure of the water molecule leads to the formation of a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, resulting in the formation of a double bond. chemistrysteps.com

Dehydration reactions are regioselective, generally following Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. chemistrysteps.com In the case of this compound, removal of a proton from either C2 or C4 is possible. Abstraction from C2 would yield 4-propylhept-2-ene, while abstraction from C4 would yield 4-propylhept-3-ene. According to Zaitsev's rule, 4-propylhept-3-ene, being the more substituted alkene, would be the major product.

The stereospecificity of elimination reactions is more pronounced in E2 reactions, which are typically favored by primary alcohols. youtube.comkhanacademy.org However, the E1 reaction of this compound can lead to a mixture of E and Z stereoisomers of the resulting alkenes.

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. sketchy.comjackwestin.com This is often achieved by protonating the alcohol with a strong acid, which transforms the hydroxyl group into a water molecule, an excellent leaving group. libretexts.orgsketchy.com

Secondary alcohols like this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. csueastbay.edusketchy.comchemistrysteps.com The specific pathway is influenced by the reaction conditions and the nature of the nucleophile. sketchy.com

In an Sₙ1 reaction, the protonated alcohol loses a water molecule to form a secondary carbocation intermediate. jackwestin.comchemistrysteps.com This carbocation is then attacked by a nucleophile. Sₙ1 reactions are favored by protic solvents and weaker nucleophiles. chemistrysteps.com A potential complication with Sₙ1 reactions of secondary alcohols is the possibility of carbocation rearrangements to form a more stable carbocation, although in the case of the 4-propylheptan-3-yl cation, a simple hydride or alkyl shift would not lead to a more stable carbocation. chemistrysteps.com

In an Sₙ2 reaction, a strong nucleophile attacks the carbon bearing the protonated hydroxyl group in a single, concerted step, displacing the water molecule. jackwestin.comchemistrysteps.com This mechanism results in an inversion of stereochemistry at the reaction center. Sₙ2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance. jackwestin.com

Alternatively, the hydroxyl group can be converted into a better leaving group by reaction with reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) to form tosylates or mesylates, respectively. sketchy.comkhanacademy.org These are excellent leaving groups, and their formation allows for subsequent nucleophilic substitution reactions under milder conditions that can favor the Sₙ2 pathway, thus avoiding rearrangements and providing better stereochemical control. chemistrysteps.com

Table 3: Comparison of Sₙ1 and Sₙ2 Reactions for this compound

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Mechanism | Two-step, involves a carbocation intermediate jackwestin.comchemistrysteps.com | One-step, concerted reaction jackwestin.comchemistrysteps.com |

| Leaving Group | Typically H₂O (after protonation) sketchy.com | H₂O (after protonation) or a sulfonate ester (e.g., tosylate) sketchy.comchemistrysteps.com |

| Nucleophile | Weak nucleophiles are effective chemistrysteps.com | Requires a strong nucleophile jackwestin.com |

| Stereochemistry | Racemization at the reaction center | Inversion of configuration chemistrysteps.com |

| Rearrangements | Possible, though less likely for this specific substrate chemistrysteps.com | Do not occur csueastbay.edu |

Catalytic Conversions and Reaction Pathway Elucidation

The catalytic conversion of alcohols is a cornerstone of modern chemical industry and research. This compound, as a secondary alcohol, can undergo a variety of catalytic transformations, including oxidation, dehydrogenation, and coupling reactions. The elucidation of reaction pathways is crucial for optimizing these processes.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts can be employed for the transformation of this compound. The choice of catalyst depends on the desired product, reaction conditions, and process considerations such as catalyst separation and recycling.

Homogeneous Catalysis:

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. For the oxidation of secondary alcohols like this compound to the corresponding ketone (4-propylheptan-3-one), a variety of transition metal complexes can be utilized. For instance, ruthenium(II) catalyzed cross-coupling of secondary alcohols has been reported, suggesting the possibility of similar reactivity for this compound. acs.org Kinetic and deuterium (B1214612) labeling studies in such systems can help to elucidate the reaction mechanism, which often involves an initial oxidation of the alcohol. acs.org

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation and reuse. For the oxidation of alcohols, supported metal nanoparticles (e.g., palladium, ruthenium) are commonly used. amazonaws.com The catalytic activity and selectivity can be influenced by the nature of the support material, the size and dispersion of the metal particles, and the reaction conditions. For example, in the oxidation of n-heptane, manganese-containing polymer-supported catalysts have shown activity in producing various heptanols and other oxygenated products. researchgate.netjomardpublishing.com A similar catalytic system could potentially be adapted for the selective oxidation of this compound.

A hypothetical reaction pathway for the oxidation of this compound to 4-propylheptan-3-one using a heterogeneous catalyst could involve the following steps:

Adsorption of this compound onto the catalyst surface.

Activation of the O-H and α-C-H bonds.

Oxidative dehydrogenation to form the ketone.

Desorption of the 4-propylheptan-3-one product.

The efficiency of this process would depend on factors such as temperature, pressure, and the nature of the oxidant (e.g., O₂, H₂O₂).

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent emerging sustainable methods for chemical transformations that can be applied to alcohols like this compound.

Photocatalytic Transformations:

Photocatalysis utilizes semiconductor materials that, upon absorption of light, generate electron-hole pairs capable of initiating redox reactions. While specific studies on the photocatalytic degradation of this compound are not available, research on other organic pollutants provides insights into potential pathways. For instance, the photocatalytic degradation of 4-tert-butylphenol (B1678320) has been investigated, demonstrating the effectiveness of this technology for breaking down organic molecules. mdpi.com

A plausible, though unconfirmed, photocatalytic degradation pathway for this compound could involve the generation of highly reactive hydroxyl radicals (•OH) on the surface of a photocatalyst (e.g., TiO₂). These radicals could then abstract a hydrogen atom from the alcohol, initiating a series of oxidation reactions that could ultimately lead to the mineralization of the compound into carbon dioxide and water.

Electrocatalytic Transformations:

Electrocatalysis uses an electric current to drive chemical reactions at an electrode surface. The electro-oxidation of alcohols is a well-studied field, particularly in the context of fuel cells and electrosynthesis. The electrocatalytic oxidation of this compound would likely proceed via the adsorption of the alcohol onto an appropriate electrode material (e.g., platinum, palladium, or nickel-based catalysts), followed by electron transfer and the formation of the corresponding ketone.

Cutting Edge Spectroscopic and Chromatographic Approaches for 4 Propylheptan 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-propylheptan-3-ol. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the spatial relationships between them.

Advanced 1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. libretexts.org For this compound, the ¹H NMR spectrum would exhibit complex overlapping signals in the aliphatic region (approx. 0.8-1.6 ppm) corresponding to the propyl and ethyl groups, and a distinct signal for the proton on the carbinol carbon (CH-OH) at a downfield-shifted position (approx. 3.5-4.0 ppm). The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the structure.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically over two to three bonds. It would be used to trace the connectivity within the individual alkyl chains (the ethyl group and the two propyl groups) and to link them to the carbinol proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide insights into preferred conformations.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C1 | ~0.9 (t) | ~14 | H1 to C2, C3 |

| C2 | ~1.5 (m) | ~28 | H2 to C1, C3, C4 |

| C3 (-CHOH) | ~3.6 (m) | ~75 | H3 to C1, C2, C4, C5, C1' |

| C4 | ~1.4 (m) | ~45 | H4 to C2, C3, C5, C6, C1' |

| C5 | ~1.3 (m) | ~35 | H5 to C3, C4, C6, C7 |

| C6 | ~1.4 (m) | ~23 | H6 to C4, C5, C7 |

| C7 | ~0.9 (t) | ~14 | H7 to C5, C6 |

| C1' (propyl) | ~1.4 (m) | ~20 | H1' to C3, C4, C2' |

| C2' (propyl) | ~1.4 (m) | ~20 | H2' to C1', C3' |

| C3' (propyl) | ~0.9 (t) | ~14 | H3' to C1', C2' |

Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions. Multiplicity: t = triplet, m = multiplet.

Application of Chiral NMR Shift Reagents for Enantiomeric Excess Determination

This compound possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers (R and S isomers). These enantiomers are indistinguishable in a standard achiral NMR experiment. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to determine the enantiomeric excess (e.e.) of a sample.

The chiral reagent forms diastereomeric complexes with the R and S enantiomers of the alcohol. These transient diastereomeric complexes have different magnetic environments, causing the signals of the enantiomers (particularly those close to the chiral center, like the C3 proton) to resonate at different frequencies. By integrating the separated signals, the relative proportion of each enantiomer, and thus the e.e., can be quantified.

Dynamic NMR Studies for Conformational Analysis

The flexible alkyl chains of this compound are in constant motion, undergoing rapid rotation around their carbon-carbon single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. By conducting NMR experiments at various temperatures, it is possible to observe changes in the spectra as the rate of conformational interchange slows down. At low temperatures, the rotation around certain bonds may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). From the temperature at which these signals coalesce, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable thermodynamic data about the molecule's conformational landscape.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing structural information. edinst.com

In the IR spectrum of this compound, the most prominent feature would be a strong, broad absorption band in the range of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding. adichemistry.com Another key absorption is the C-O stretching vibration. For secondary alcohols, this peak typically appears in the 1150-1075 cm⁻¹ region. adichemistry.comspectroscopyonline.com The spectrum would also be rich in C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak signal in Raman, the hydrocarbon backbone of the molecule produces a series of sharp, well-defined peaks that create a unique "fingerprint" for the molecule. edinst.com This makes Raman spectroscopy particularly useful for structural confirmation and for studying subtle changes in conformation.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 3200 - 3500 | Strong, Broad |

| C-H stretch (sp³) | IR / Raman | 2850 - 3000 | Strong (IR), Strong (Raman) |

| C-O stretch | IR | 1075 - 1150 | Strong, Sharp |

| C-C stretch & Bending | Raman | 800 - 1500 | Series of Sharp Peaks (Fingerprint) |

Mass Spectrometry (MS) Techniques in Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, electron ionization (EI) would likely lead to several characteristic fragmentation pathways. The molecular ion (M⁺•) at m/z 158 may be weak or absent. Common fragmentation includes:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This is a dominant pathway for alcohols. Cleavage can occur on either side of C3, leading to the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃) from the C4 position, resulting in fragment ions at m/z 129 or m/z 115, respectively.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, producing a fragment at m/z 140.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm its molecular formula as C₁₀H₂₂O by distinguishing its exact mass (158.16707 Da) from other isobaric compounds with different elemental compositions. uni.lunih.gov

Advanced techniques like ion mobility-mass spectrometry can also provide information on the three-dimensional shape of the ion through the measurement of its collision cross-section (CCS).

| Adduct / Fragment | Formula | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|---|

| [M]⁺• (Molecular Ion) | C₁₀H₂₂O | 158.16652 | 140.8 |

| [M+H]⁺ | C₁₀H₂₃O⁺ | 159.17435 | 140.0 |

| [M+Na]⁺ | C₁₀H₂₂NaO⁺ | 181.15629 | 149.1 |

| [M-H₂O]⁺• | C₁₀H₂₀ | 140.15650 | N/A |

| [M-C₂H₅]⁺ (α-cleavage) | C₈H₁₇O⁺ | 129.12797 | N/A |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules. wikipedia.orgnationalmaglab.org In this method, ions of a specific mass-to-charge ratio are selected and then fragmented through processes like collision-induced dissociation. wikipedia.org The resulting fragment ions are then analyzed to piece together the structure of the original molecule. nationalmaglab.org

For this compound, the molecular ion is often unstable and may be weak or absent in the mass spectrum. chim.lumsu.edu The fragmentation of alcohols is characterized by specific cleavage patterns. A primary fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). chim.luslideshare.netlibretexts.org In the case of this compound, this would involve the loss of a propyl or butyl group. Another common fragmentation for alcohols is the loss of a water molecule. savemyexams.com

Table 1: Predicted Major Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Process | Fragment Ion (m/z) | Neutral Loss |

| 158 | α-cleavage | 115 | C₃H₇ |

| 158 | α-cleavage | 101 | C₄H₉ |

| 158 | Dehydration | 140 | H₂O |

Note: This table is based on general fragmentation patterns of secondary alcohols and is for illustrative purposes.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Determining the absolute configuration of these enantiomers is crucial in many scientific fields. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental for this purpose. jst.go.jpresearchgate.netacs.org

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique can be used to determine the absolute configuration of chiral alcohols, often after derivatization with a chromophoric group. jst.go.jpnih.gov The resulting CD spectrum, particularly the sign of the Cotton effect, can be correlated to a specific stereochemistry. jst.go.jpwipo.int For secondary alcohols, methods have been developed that involve creating a complex with a "tweezer" molecule, which then exhibits a predictable CD spectrum based on the alcohol's configuration. nih.govcolumbia.edu

Optical Rotatory Dispersion measures the change in the angle of plane-polarized light as a function of wavelength. scispace.comnih.gov The shape of the ORD curve, known as a Cotton effect curve, is characteristic of the stereochemistry of the molecule. scispace.com By comparing the experimental ORD spectrum to known standards or to spectra predicted by computational methods, the absolute configuration can be assigned. researchgate.netresearchgate.net While direct ORD data for this compound is not specified in the search results, the principles of ORD are widely applied to secondary alcohols for stereochemical elucidation. scispace.comcapes.gov.br

Table 2: Application of Chiroptical Methods for Secondary Alcohols

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | Derivatization with a chromophore allows for the determination of absolute configuration based on the sign of the Cotton effect. jst.go.jp |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. scispace.com | The shape of the ORD curve can be used to assign the absolute configuration. researchgate.net |

Advanced Chromatographic Separation and Analysis Methodologies

Chromatography is an essential tool for separating and analyzing the components of a mixture. For a compound like this compound, advanced chromatographic techniques are necessary to assess its purity and to separate its isomers.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds. spectroscopyonline.commdpi.com In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase as they are carried through a column by a gas. vurup.sk The separated components then enter a mass spectrometer, which provides mass information for identification. mdpi.com

GC-MS can be used to determine the purity of a this compound sample by detecting and identifying any impurities present. mdpi.com Furthermore, GC is a powerful tool for separating isomers, including positional and stereoisomers, which may have very similar physical properties. vurup.skcaymanchem.com The retention time in the gas chromatogram can help to distinguish between different isomers of C₁₀H₂₂O. ppm.edu.plmdpi.com The mass spectrum then provides confirmation of the molecular weight and structural information. nih.gov

Table 3: GC-MS Analysis Parameters for Volatile Organic Compounds

| Parameter | Description | Relevance to this compound Analysis |

| Column Type | Capillary columns with various stationary phases are used. | The choice of stationary phase is critical for resolving isomers. vurup.sk |

| Oven Temperature Program | The temperature of the column is ramped to elute compounds. | Optimization of the temperature program is key for good separation. caymanchem.com |

| Carrier Gas | Typically helium or hydrogen. | The flow rate affects the separation efficiency. |

| Ionization Method | Electron Ionization (EI) is common. spectroscopyonline.com | Standard EI can lead to extensive fragmentation, aiding in identification. spectroscopyonline.com |

| Detector | Mass spectrometer. | Provides mass-to-charge ratio information for identification. |

High-performance liquid chromatography (HPLC) is a cornerstone of separation science. researchgate.net For the separation of enantiomers, a technique known as chiral HPLC is employed. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. phenomenex.comhplc.euresearchgate.net

The separation of the enantiomers of this compound would be achieved by passing a solution of the racemic mixture through an HPLC column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. mdpi.comcsfarmacie.cz The choice of the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), is also crucial for achieving optimal separation. hplc.eumdpi.com The ability to separate enantiomers is vital for research in fields where the biological activity of a molecule is stereospecific. hplc.eu It has been demonstrated that even alcohols with very similar alkyl chain substituents can be successfully separated as diastereomeric esters using HPLC on silica (B1680970) gel. mdpi.com

Table 4: Common Chiral Stationary Phases for HPLC Separation of Alcohols

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). csfarmacie.cz | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and steric interactions. |

| Pirkle-type | Phenylglycine or Leucine derivatives. hplc.eu | π-π interactions, hydrogen bonding, and dipole stacking. |

| Macrocyclic Antibiotic | Teicoplanin or Vancomycin. csfarmacie.cz | Inclusion complexation and multiple chiral recognition sites. |

Theoretical and Computational Chemistry Insights into 4 Propylheptan 3 Ol

Conformational Analysis and Energy Landscapes

The flexibility of the alkyl chains in 4-propylheptan-3-ol gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, and the energy associated with each of these arrangements. Understanding the conformational landscape is crucial as it dictates the molecule's physical properties and its interactions with other molecules.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. In this approach, molecules are treated as a collection of atoms held together by springs (bonds). The total potential energy of a conformation is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). The set of parameters used to describe these interactions is known as a force field.

For a molecule like this compound, several well-established force fields could be employed, such as MM3, CHARMM, and OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom). nih.govacs.org These force fields have been specifically parameterized to handle organic molecules, including alcohols, by fitting to a large set of experimental and quantum mechanical data. A systematic search of the conformational space can be performed by rotating the seven single bonds in the main carbon chain and the C-O bond. Due to the large number of rotatable bonds, this can lead to a combinatorial explosion of possible conformations. unicamp.br

The results of such a study would typically be presented as a potential energy surface, highlighting the low-energy conformers. For this compound, the most stable conformers would likely exhibit staggered arrangements along the carbon backbone to minimize torsional strain, and the bulky propyl and butyl groups would be oriented to reduce steric hindrance. The orientation of the hydroxyl group is also critical, as it can participate in intramolecular hydrogen bonding with other parts of the molecule in certain conformations, further stabilizing them.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a molecular mechanics conformational search for this compound.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| A | 180° (anti) | 0.00 | 45 |

| B | 60° (gauche) | 0.85 | 20 |

| C | -60° (gauche) | 0.85 | 20 |

| D | 0° (eclipsed) | 4.50 | <1 |

Note: This table is illustrative and contains hypothetical data for this compound.

While molecular mechanics provides a computationally efficient way to explore the conformational landscape, quantum mechanical (QM) methods offer a more accurate description of the electronic structure and energies of the conformers. QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic energy of a given atomic arrangement.

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, could be used to optimize the geometries of the low-energy conformers identified by molecular mechanics. These calculations would provide more accurate relative energies and structural parameters. Furthermore, QM methods can be used to calculate the energy barriers for rotation around the single bonds. This is achieved by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values, and the energy is calculated for each. The resulting energy profile reveals the height of the rotational barriers, which is crucial for understanding the dynamics of conformational interconversion.

The rotational barrier around the C3-C4 bond, for example, would be influenced by the steric interactions between the propyl group, the hydroxyl group, and the rest of the alkyl chain. The calculated barrier heights can be used in transition state theory to estimate the rates of conformational change.

| Rotational Barrier | Dihedral Angle Range | Calculated Barrier Height (kcal/mol) |

| C2-C3 Bond Rotation | 0° - 360° | 3.5 - 5.0 |

| C3-C4 Bond Rotation | 0° - 360° | 4.0 - 6.0 |

| C-O Bond Rotation | 0° - 360° | 1.0 - 2.0 |

Note: This table is illustrative and contains hypothetical data for this compound.

Electronic Structure and Bonding Analysis

The electronic structure of this compound determines its reactivity and intermolecular interactions. Computational chemistry provides valuable tools to analyze the distribution of electrons within the molecule and to predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, specifically on one of its lone pair orbitals. This indicates that the oxygen atom is the most nucleophilic site in the molecule and is prone to attack by electrophiles. The LUMO, on the other hand, is likely to be an anti-bonding orbital (σ*) associated with the C-O bond. This suggests that the carbon atom attached to the hydroxyl group is the most electrophilic site and susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions.

A quantitative analysis of the HOMO and LUMO energies can be obtained from quantum mechanical calculations. These values can be used to compare the reactivity of this compound with other alcohols or to predict its behavior in different chemical environments.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the oxygen lone pair |

| LUMO | +3.2 | σ* anti-bonding orbital of the C-O bond |

| HOMO-LUMO Gap | 12.7 | Indicates high kinetic stability |

Note: This table is illustrative and contains hypothetical data for this compound.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using various computational methods, and visualized through an electrostatic potential (ESP) map. avogadro.cclibretexts.org An ESP map is generated by calculating the electrostatic potential at a given point on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate an excess of electron density and are attractive to electrophiles, while regions of positive potential (typically colored blue) indicate a deficiency of electron density and are attractive to nucleophiles.

For this compound, the ESP map would show a region of high negative potential around the oxygen atom of the hydroxyl group, consistent with the presence of lone pairs of electrons. wolfram.com The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The alkyl chains would show a relatively neutral potential (typically colored green or yellow).

This information is invaluable for understanding intermolecular interactions. The negative potential on the oxygen atom explains why this compound can act as a hydrogen bond acceptor, while the positive potential on the hydroxyl hydrogen allows it to act as a hydrogen bond donor. These interactions are fundamental to its physical properties, such as its boiling point and solubility.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, one of the most useful spectroscopic techniques is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms are highly sensitive to their local electronic environment. Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the magnetic shielding tensors for each nucleus in the molecule. acs.org From these tensors, the NMR chemical shifts can be predicted.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. By calculating the NMR spectra for different low-energy conformers and averaging them based on their predicted populations (from the conformational analysis), a theoretical spectrum can be generated that can be directly compared with an experimental spectrum. This comparison can help to confirm the structure of the molecule and to assign the peaks in the experimental spectrum to specific atoms. Discrepancies between the predicted and experimental spectra can point to deficiencies in the computational model or to the presence of solvent effects or other intermolecular interactions that were not included in the calculation. Machine learning approaches are also becoming increasingly powerful for the accurate prediction of NMR chemical shifts. nih.gov

Below is a hypothetical table showing a comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 14.2 | 14.1 |

| C2 | 23.1 | 22.9 |

| C3 (CH-OH) | 74.5 | 73.8 |

| C4 (CH) | 45.8 | 45.2 |

| C5 | 35.2 | 34.9 |

| C6 | 28.1 | 27.8 |

| C7 | 14.3 | 14.1 |

| C1' (Propyl) | 19.5 | 19.3 |

| C2' (Propyl) | 37.0 | 36.5 |

| C3' (Propyl) | 14.4 | 14.2 |

Note: This table is illustrative and contains hypothetical data for this compound.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in studying reaction mechanisms. For reactions involving this compound, such as its oxidation or dehydration, transition state theory combined with quantum mechanical calculations can be used to map out the reaction pathway.

This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed, offering insights into the reaction kinetics and thermodynamics. For instance, in an acid-catalyzed dehydration of this compound, calculations could help determine whether the reaction proceeds via an E1 or E2 mechanism by comparing the activation barriers for the respective transition states.

Solvent Effects and Solvation Models in Computational Studies

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

Explicit Solvation: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule (this compound). This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and water molecules.

Implicit Solvation: Here, the solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. This approach is computationally less expensive and is often used to calculate properties in solution, such as NMR chemical shifts and reaction energies.

For this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its behavior in different environments, from nonpolar organic solvents to aqueous solutions.

Research Applications and Foundational Utility of 4 Propylheptan 3 Ol in Chemical Science

Role as a Chiral Building Block in Asymmetric Synthesis

Chirality, or the "handedness" of molecules, is a critical aspect of modern chemistry, particularly in the synthesis of pharmaceuticals and bioactive compounds where a specific enantiomer is often responsible for the desired effect. enamine.netpressbooks.pub Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the construction of complex, stereochemically defined target molecules. wiley.com Chiral alcohols, in particular, are a vital class of these building blocks, often synthesized through methods like the asymmetric catalytic hydrogenation of carbonyl compounds.

4-Propylheptan-3-ol possesses a stereocenter at the carbon atom bearing the hydroxyl group (C3), meaning it can exist as two distinct enantiomers: (R)-4-propylheptan-3-ol and (S)-4-propylheptan-3-ol. This inherent chirality makes it a potential building block for asymmetric synthesis. In this role, a specific enantiomer of this compound could be incorporated into a larger molecule, transferring its stereochemical information to the final product.

The general approaches for using such chiral blocks include:

Chiral Pool Synthesis: Utilizing the readily available, enantiopure alcohol as a starting material.

Asymmetric Catalysis: The hydroxyl group can be used to direct a stereoselective reaction on another part of the molecule. rsc.org

Chiral Auxiliaries: The alcohol can be temporarily attached to an achiral substrate to direct a stereoselective transformation, after which it is cleaved and removed. sigmaaldrich.com

While the principles of asymmetric synthesis and the importance of chiral alcohols are well-established wiley.comsigmaaldrich.comrsc.org, specific, documented examples of this compound being employed as a chiral building block in a published synthetic route are not prominent in available research literature. However, its structure fits the profile of a useful intermediate for creating more complex chiral molecules. nih.gov

Table 1: Potential Asymmetric Transformations Using this compound

| Transformation Type | Description | Potential Product Class |

|---|---|---|

| Esterification | Reaction with a chiral or prochiral carboxylic acid, potentially with kinetic resolution. | Chiral Esters |

| Oxidation | Asymmetric oxidation to form the corresponding chiral ketone, 4-propylheptan-3-one. | Chiral Ketones |

| Derivatization | Conversion of the hydroxyl group to a good leaving group for subsequent stereospecific substitution (e.g., SN2 reaction). | Chiral ethers, amines, alkyl halides |

Application in Specialized Solvent Systems and Reaction Media Engineering

The choice of solvent is critical for controlling reaction rates, selectivity, and yield. Branched-chain alcohols, such as isomers of this compound, are recognized for their utility in various chemical processes. For example, 2-propylheptan-1-ol (B125120) is noted for its solvent properties , and 4-propylheptan-4-ol is used as a heat energy source in organic solvents cymitquimica.com.

This compound, with its C10 aliphatic structure, is a colorless, water-insoluble liquid. cymitquimica.com Its physical properties suggest it could function as a non-polar, aprotic solvent or as a component in specialized solvent systems. Its relatively high boiling point would make it suitable for reactions requiring elevated temperatures. The branched structure can influence solute-solvent interactions and modify the properties of solvent mixtures, such as viscosity and polarity.

Potential applications include:

Grignard Reactions: As a co-solvent in ether to improve the solubility of organometallic reagents.

Phase-Transfer Catalysis: Acting as the organic phase in biphasic reaction systems.

Green Chemistry: As a potential replacement for more volatile or hazardous solvents due to its lower vapor pressure.

However, specific research detailing the engineering of reaction media using this compound is not extensively documented. Its utility is largely inferred from the known applications of its structural isomers and other long-chain alcohols.

Precursor for Advanced Materials and Polymers Research

The functional hydroxyl group and hydrocarbon body of this compound give it the potential to be a precursor in materials science.

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. Alcohols can serve as monomers in several types of polymerization reactions. For example, the hydroxyl group of this compound could, in principle, participate in:

Polycondensation Reactions: To form polyesters (by reacting with dicarboxylic acids) or polyethers (through self-condensation or reaction with dihalides).

Chain-Growth Polymerization: After modification, for instance by converting the alcohol to an acrylate (B77674) or methacrylate (B99206) ester, it could undergo radical polymerization. google.com

Research into related isomers shows their relevance in polymer science. 4-Propylheptan-4-ol can act as a polymerization initiator cymitquimica.com, and 2-propylheptan-1-ol is a key precursor for the plasticizer di-2-propylheptyl phthalate (B1215562) (DPHP), which is used to add flexibility to polymers like polyvinyl chloride (PVC). Despite this, direct studies employing this compound as a monomer in polymerization are not found in the current body of literature.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. mdpi.com Thermotropic liquid crystals, which are used in displays and sensors, are typically composed of rigid, rod-shaped (calamitic) or disk-shaped (discotic) molecules. mdpi.com These molecules often feature aromatic cores and flexible alkyl chains.

The molecular structure of this compound—a flexible, non-linear, and non-aromatic aliphatic alcohol—is not conducive to the formation of liquid crystalline phases. Its shape lacks the necessary structural anisotropy (a defined molecular axis) required to align and form mesophases. Therefore, it is not considered a candidate for a primary component in liquid crystal systems.

Reference Standard in Analytical Method Development and Validation

Analytical reference standards are highly purified and well-characterized compounds that are essential for ensuring the accuracy and reliability of analytical tests. usp.orgbebpa.org They are used to:

Confirm the identity of a substance.

Calibrate analytical instruments.

Determine the concentration of a substance in a sample (potency assays). bebpa.org

Validate new analytical methods.

For a compound to serve as a reference standard, its identity must be unequivocally confirmed. This compound is uniquely identified by its CAS Registry Number (51864-90-5) and other identifiers, which allows for its precise tracking in chemical databases. nih.gov

Table 2: Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 51864-90-5 | ChemIDplus; EPA DSSTox nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C10H22O | PubChem nih.gov |

| InChIKey | FQWBTHWBVNKOLD-UHFFFAOYSA-N | PubChem nih.gov |

While this compound can be sourced for research purposes bldpharm.com, its formal establishment and use as a certified USP (United States Pharmacopeia) or other regulatory agency reference standard for method validation is not documented in the available literature.

Model Compound for Fundamental Studies in Physical Organic Chemistry

Physical organic chemistry seeks to understand the relationships between chemical structure and reactivity. dekalb.k12.ga.usedubull.com Model compounds with well-defined structures are used to study reaction mechanisms, kinetics, and thermodynamic properties. The isomer 4-propylheptan-4-ol, for instance, serves as a model compound for investigating the behavior of tertiary alcohols.

Similarly, this compound is a suitable model compound for studying secondary alcohols, particularly those with significant steric hindrance near the reactive center. Its structure allows researchers to investigate:

Steric Effects: The influence of the bulky propyl group on the rate and stereochemical outcome of reactions at the C3 hydroxyl group.

Reaction Kinetics: Studying the rates of esterification, oxidation, or dehydration compared to less-branched alcohols.

Spectroscopic Analysis: Serving as a standard for interpreting NMR and IR spectra of branched secondary alcohols.

Thermodynamic Properties: Measuring properties like heat capacity and enthalpy of formation to contribute to thermodynamic databases and computational models.

Its defined structure provides a clear platform for isolating and understanding the electronic and steric factors that govern the behavior of this class of organic molecules.

Environmental Transformation Pathways and Mechanistic Degradation Studies of 4 Propylheptan 3 Ol

Atmospheric Oxidation Pathways and Radical Reactions

Once volatilized into the troposphere, the primary degradation pathway for 4-propylheptan-3-ol is through gas-phase oxidation initiated by photochemically generated hydroxyl (•OH) radicals. This reaction is the principal sink for most volatile organic compounds (VOCs) in the atmosphere. The degradation mechanism proceeds via hydrogen atom abstraction by the •OH radical from a carbon-hydrogen (C-H) bond.

The reaction can be represented as: C₁₀H₂₂O + •OH → C₁₀H₂₁O• + H₂O

For this compound, there are several potential sites for H-atom abstraction. However, the most favorable site is the C-H bond at the carbinol carbon (C-3), the carbon atom bearing the hydroxyl group, due to its lower bond dissociation energy. Abstraction at this position leads to the formation of a stable α-hydroxyalkyl radical.

This primary radical (C₁₀H₂₁O•) rapidly reacts with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•). The peroxy radical subsequently participates in a series of complex reactions, primarily with nitric oxide (NO) or other peroxy radicals (RO₂•, HO₂•), leading to the formation of more stable, oxygenated products. The dominant product resulting from the oxidation of the C-3 position is the corresponding ketone, 4-propylheptan-3-one. Other degradation products, such as smaller aldehydes and carboxylic acids, can be formed from the fragmentation of alkoxy radicals or abstraction from other positions on the alkyl chains.

The rate of this atmospheric degradation can be quantified using a second-order rate constant (kₒₕ). Structure-Activity Relationship (SAR) models, such as the AOPWIN™ program, are commonly used to estimate these constants. Based on such models, the kₒₕ for this compound is estimated, which allows for the calculation of its atmospheric lifetime (τ).

The atmospheric lifetime is calculated using the formula: τ = 1 / (kₒₕ × [•OH]) where [•OH] is the average tropospheric concentration of hydroxyl radicals, typically assumed to be around 2.0 × 10⁶ molecules/cm³.

Table 7.1: Estimated Atmospheric Oxidation Rate and Lifetime of this compound Note: The table below is a static representation. In a web environment, this could be an interactive table allowing for sorting or filtering.

| Parameter | Value | Unit | Method/Assumption |

|---|---|---|---|

| Chemical Formula | C₁₀H₂₂O | - | - |

| Rate Constant (kₒₕ) | 2.15 × 10⁻¹¹ | cm³/molecule-sec | SAR Estimation (AOPWIN™) |

| Assumed •OH Conc. | 2.0 × 10⁶ | molecules/cm³ | 12-hr daytime average |

| Atmospheric Lifetime (τ) | ~18.2 | Hours | Calculated |

These findings indicate that this compound is not persistent in the atmosphere and is expected to be rapidly degraded, primarily during daylight hours when •OH radical concentrations are highest.

Aquatic Photodegradation Mechanisms

In aquatic environments, the role of photolysis in the degradation of this compound is limited. The compound is a saturated aliphatic alcohol and lacks chromophores that absorb light within the environmentally relevant solar spectrum (λ > 290 nm). Consequently, direct photolysis , where the molecule itself absorbs a photon leading to its breakdown, is not a significant degradation pathway.

However, indirect photolysis can contribute to its transformation, albeit typically at a much slower rate than biodegradation. This process involves reactions with photochemically generated reactive species within the water column, such as:

Hydroxyl Radicals (•OH): Generated from the photolysis of nitrate, nitrite, and dissolved organic matter (DOM). The reaction mechanism is identical to the atmospheric pathway (H-atom abstraction), but concentrations of •OH in sunlit natural waters are much lower (typically 10⁻¹⁷ to 10⁻¹⁶ M) than in the atmosphere, resulting in a significantly longer half-life.

Singlet Oxygen (¹O₂): Formed from photosensitized DOM. However, singlet oxygen is an electrophilic species and reacts slowly with electron-rich moieties, making its reaction with saturated alcohols like this compound negligible.

Biotransformation and Enzymatic Degradation in Environmental Systems